![molecular formula C9H11BrN2O B1528593 2-(3-Bromophenyl)-2-(methylamino)acetamide CAS No. 1218221-61-4](/img/structure/B1528593.png)
2-(3-Bromophenyl)-2-(methylamino)acetamide
Overview
Description
2-(3-Bromophenyl)-2-(methylamino)acetamide, also known as 2-BMA, is a compound that is widely used in scientific research. It has applications in various areas, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Conformational Analysis and Spectroscopy
Studies on compounds analogous to paracetamol, such as 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, have focused on their electronic properties and vibrational mode couplings. These investigations reveal insights into the conformational stability and electronic interactions of bromophenyl acetamides, which are crucial for designing drugs with optimized efficacy and reduced side effects. The research demonstrates the importance of understanding the stereochemical preferences of such compounds, which can significantly influence their biological activity and interaction with biological macromolecules (R. Viana et al., 2017).
Anticonvulsant Properties
Research into 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlights their potential as anticonvulsant agents. These studies suggest that certain structural features, such as the arrangement of amide groups and the presence of halogen atoms, may be key to their activity. The understanding of these molecular features could be applied to the development of new therapeutic agents for epilepsy and related neurological conditions (A. Camerman et al., 2005).
Antitumor Activity
Nicotinamide derivatives synthesized through reactions with bromo analogues have shown considerable in vitro antitumor properties. This research underlines the significance of bromophenyl compounds in developing chemotherapeutic agents. By studying the cytotoxic effects of these compounds across various cancer cell lines, scientists can identify promising leads for cancer treatment (A. S. Girgis et al., 2006).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of phenyl acetamide derivatives illustrates the potential of bromophenyl compounds in facilitating the development of antimicrobial agents. These methodologies offer rapid and efficient routes to new compounds that could combat microbial resistance, highlighting the importance of innovative synthetic approaches in drug discovery (Mohamed Ghazzali et al., 2012).
Green Chemistry in Drug Discovery
The synthesis of paracetamol analogues using green chemistry principles emphasizes the environmental benefits of sustainable approaches in the development of analgesic and antipyretic agents. This research showcases the application of bromophenyl acetamides in designing safer and more eco-friendly synthetic routes for pharmaceuticals, contributing to the reduction of hazardous waste in drug synthesis (Y. Dathu Reddy et al., 2014).
properties
IUPAC Name |
2-(3-bromophenyl)-2-(methylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12-8(9(11)13)6-3-2-4-7(10)5-6/h2-5,8,12H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIDBXQVSDIOBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-(methylamino)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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